molecular formula C14H26N2O2 B13647987 Tert-butyl4-amino-1-azaspiro[4.5]decane-1-carboxylate

Tert-butyl4-amino-1-azaspiro[4.5]decane-1-carboxylate

Cat. No.: B13647987
M. Wt: 254.37 g/mol
InChI Key: RSYWVNAMTWCAAZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom at position 1 and an amino group at position 4. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is of interest in medicinal chemistry due to its conformational rigidity, which can improve binding specificity in drug design .

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-7-11(15)14(16)8-5-4-6-9-14/h11H,4-10,15H2,1-3H3

InChI Key

RSYWVNAMTWCAAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C12CCCCC2)N

Origin of Product

United States

Preparation Methods

Bromine-Mediated Cyclization Approach (AstraZeneca Method)

  • Step 1: Condensation of cyclic ketones with benzylamine in toluene under reflux with a Dean–Stark trap to form imines in nearly quantitative yields.
  • Step 2: Addition of allylmagnesium chloride (2 M in THF) to the imine at low temperature (-20 °C to room temperature) to afford homoallylamine intermediates with yields over 90%.
  • Step 3: Bromine-mediated intramolecular cyclization of the homoallylamine, followed by catalytic debromination, yields the spirocyclic azaspiro compounds.
  • Scale and Yield: This method was successfully reproduced on a 30 g scale with an overall yield of approximately 27%, with the last step yielding 36%.

Petasis Reaction-Based Synthesis

  • Utilizes the Petasis reaction of cyclic ketones, pinacol allylboronate, and ammonia in methanol.
  • This approach allows for orthogonal protection of diamines and is effective for substrates containing sulfur or protected amino groups.
  • The Petasis method shows the broadest substrate scope and yields ranging from 31% to 43% for monoprotected diamines, and 39% to 49% for sulfur-containing derivatives.

Lithiation-Carboxylation Route

  • Starting from tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate, the compound is dried and dissolved in tetrahydrofuran (THF).
  • The solution is cooled to -78 °C, and lithium diisopropylamide (LDA) is added to generate the enolate.
  • Propionaldehyde is added at low temperature to introduce the desired substituent.
  • Work-up involves extraction and flash chromatography to isolate the product.

Alternative Approach for Smallest Azaspiro Compounds

  • For smaller azaspiro compounds like 4-azaspiro[2.4]heptane derivatives, an alternative approach starts from tert-butyl cyclopropanecarboxylate rather than the corresponding ketone.
  • This method avoids unstable intermediates (e.g., cyclopropanone) and provides a practical route to the target spirocyclic amines with moderate yields (~24% total yield).

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
Imine formation Benzylamine, reflux, Dean–Stark trap Reflux (~110 °C) Toluene ~Quantitative Water removal critical
Allyl addition Allylmagnesium chloride (2 M in THF) -20 °C to RT THF >90 Dropwise addition over 30 min
Bromine cyclization Bromine, catalytic debromination Ambient Not specified 27 overall Scalable to 30 g batch
Petasis reaction Ketone, pinacol allylboronate, NH3 Room temp Methanol 31–49 Broad substrate scope
Lithiation-carboxylation LDA, propionaldehyde -78 °C to RT THF Not specified Requires low temp control
Hydrolysis & purification LiOH, EtOH/THF/H2O, 90 °C, 60 h 90 °C EtOH/THF/H2O Not specified Followed by extraction and chromatography

Purification and Characterization

  • Flash column chromatography is commonly employed using hexane/ethyl acetate mixtures (20–30% ethyl acetate).
  • Characterization data include ^1H NMR spectra showing characteristic multiplets for the azaspiro ring protons and tert-butyl singlet at ~1.47 ppm.
  • Final products are often isolated as hydrochloride salts or free bases depending on subsequent use.

Comparative Analysis of Methods

Method Advantages Disadvantages Typical Yield Scalability
Bromine-mediated cyclization Established, reproducible, moderate scale Moderate overall yield, hazardous bromine use ~27% overall Up to 30 g demonstrated
Petasis reaction Broad substrate scope, mild conditions Multi-step, moderate yields 31–49% Suitable for multigram scale
Lithiation-carboxylation Direct functionalization, selective Requires low temp control, sensitive reagents Moderate Lab scale
Alternative cyclopropanecarboxylate route Avoids unstable intermediates Lower yield, limited to smaller azaspiro ~24% total Limited examples

Summary and Recommendations

The preparation of tert-butyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate involves sophisticated synthetic sequences that balance yield, scalability, and substrate scope. The bromine-mediated cyclization method offers a practical route for multigram synthesis but involves handling hazardous reagents. The Petasis reaction-based approach provides greater versatility, especially for functionalized derivatives, with improved yields for sulfur-containing substrates. Lithiation-carboxylation and alternative routes offer complementary strategies depending on the availability of starting materials and desired substitution patterns.

For large-scale synthesis, the bromine-mediated and Petasis methods are preferred, with careful optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl4-amino-1-azaspiro[4.5]decane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Tert-butyl4-amino-1-azaspiro[4.5]decane-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl4-amino-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ring Size and Heteroatom Variations

Compound Name Spiro System Heteroatoms Key Functional Groups Yield (%) Melting Point (°C) References
tert-Butyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate [4.5] 1 N 4-amino, Boc-protected N/A N/A
tert-Butyl 8-thia-1-azaspiro[4.5]decane-1-carboxylate (20f) [4.5] 1 N, 1 S Thia (S), Boc-protected 76 89–90
tert-Butyl 7-thia-1-azaspiro[4.4]nonane-1-carboxylate (20k) [4.4] 1 N, 1 S Thia (S), Boc-protected 78 69–70
Benzyl 4-amino-3-azaspiro[4.5]decane-1-carboxylate (7f) [4.5] 3 N 4-amino, benzyl-protected N/A N/A
  • Key Observations :
    • The substitution of nitrogen with sulfur (e.g., 20f, 20k) reduces melting points, likely due to altered crystal packing from sulfur's larger atomic radius and weaker intermolecular interactions .
    • Smaller spiro systems (e.g., [4.4] in 20k) exhibit lower melting points than [4.5] analogs, suggesting reduced rigidity and stability .
    • Benzyl-protected analogs (7f) differ in solubility and reactivity compared to Boc-protected derivatives .

Functional Group Modifications

Compound Name Functional Groups Synthesis Highlights Biological Relevance References
tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate Oxo (C=O), Boc-protected Ketone introduces polarity; synthesized via oxidation Potential for hydrogen bonding
tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate 1,7-diaza, Boc-protected Enhanced basicity; requires HCl salt for stabilization Improved solubility in acidic media
tert-Butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate [4.4] system, 4-amino, Boc Smaller ring size increases steric hindrance Altered pharmacokinetic properties
  • Key Observations :
    • The oxo group increases polarity, affecting solubility and interaction with biological targets .
    • Diaza derivatives (e.g., 1,7-diaza) exhibit higher basicity, necessitating salt formation (e.g., hydrochloride) for stability .

Biological Activity

Tert-butyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate is a chemical compound characterized by its unique spirocyclic structure, which has garnered attention in medicinal chemistry and organic synthesis. This compound's structural features allow it to interact with biological targets, potentially leading to novel therapeutic applications.

  • Molecular Formula : C14H26N2O2
  • Molecular Weight : 254.3684 g/mol
  • CAS Number : 1936371-44-6
  • IUPAC Name : tert-butyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate

The spirocyclic framework enhances the rigidity and stability of the molecule, making it a valuable building block in drug design and development.

The biological activity of tert-butyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The unique spirocyclic structure may provide distinct binding modes that enhance the efficacy and selectivity of the compound in biological systems.

Research Findings

Recent studies have explored the compound's potential as a GABA uptake inhibitor, drawing parallels with other spirocyclic compounds that exhibit similar activities. For instance, research on related spirocyclic amino acid esters has shown that structural modifications can significantly influence their interaction with GABA receptors and uptake systems .

Comparative Study Table

Compound NameStructure TypeBiological ActivityReference
Tert-butyl 4-amino-1-azaspiro[4.5]decane-1-carboxylateSpirocyclicGABA uptake inhibition potential
Tert-butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylateSpirocyclicSimilar GABA-related activities
Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylateSpirocyclicFAAH inhibition potential

Case Study 1: GABA Uptake Inhibition

A study examined the relationship between the alkyl chain length in N-substituted derivatives and their effectiveness as GABA uptake inhibitors. The findings indicated that specific structural features, including ring size and substituent positioning, significantly impacted biological activity, suggesting that tert-butyl 4-amino derivatives could be optimized for enhanced efficacy in modulating GABAergic signaling pathways .

Case Study 2: Drug Design Applications

In drug design contexts, compounds like tert-butyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate have been proposed as scaffolds for developing new therapeutic agents targeting neurological disorders. The rigid structure may facilitate the design of selective modulators for neurotransmitter systems, potentially leading to novel treatments for conditions such as anxiety or depression.

Q & A

Q. Basic

  • Storage : Keep in airtight containers at 2–8°C in a dry environment to prevent hydrolysis of the Boc group .
  • Handling : Use inert atmosphere (N₂/Ar) for moisture-sensitive steps. Avoid prolonged exposure to light to prevent photodegradation .

How can structure-activity relationship (SAR) studies be designed for this compound?

Advanced
SAR strategies include:

  • Functional Group Modifications : Introduce substituents at the 4-amino or spirocyclic positions to assess impact on target binding .
  • Bioisosteric Replacement : Replace the tert-butyl group with trifluoroethyl or cyclopropyl analogs to evaluate pharmacokinetic improvements .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic prioritization .

What role does this compound play in spirocyclic drug discovery?

Basic
It serves as a versatile scaffold due to its rigid spirocyclic core, which enforces specific three-dimensional conformations critical for target engagement. Applications include:

  • GPCR Modulation : Explore activity against serotonin or dopamine receptors .
  • Enzyme Inhibition : Test against kinases or proteases via high-throughput screening .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced
Key challenges and solutions:

  • Intermediate Purification : Replace column chromatography with recrystallization or continuous flow purification for scalability .
  • Byproduct Management : Optimize reaction stoichiometry and employ scavenger resins to minimize impurities .
  • Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents and heavy metals .

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